2-Amino-1,3-oxazole-4-carboxylic acid

Description

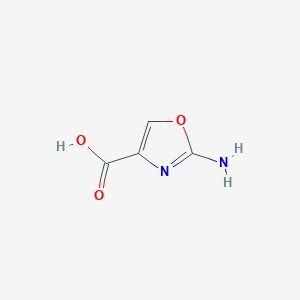

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHGBUDVJAFBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620740 | |

| Record name | 2-Amino-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944900-52-1 | |

| Record name | 2-Amino-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Chemical Properties of 2-Amino-1,3-oxazole-4-carboxylic acid: A Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers

Introduction: The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged building block" in the synthesis of numerous bioactive molecules and natural products.[1][2] Its presence is linked to a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4] This guide focuses on a key derivative, 2-Amino-1,3-oxazole-4-carboxylic acid (CAS 944900-52-1), a versatile building block for constructing complex molecular architectures. We will delve into its fundamental chemical properties, spectral characteristics, reactivity, and safety considerations, providing a comprehensive technical resource for researchers in drug discovery and chemical synthesis.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a five-membered oxazole ring substituted with both an amino group at the 2-position and a carboxylic acid group at the 4-position. This unique arrangement of functional groups imparts a specific set of properties crucial for its role as a synthetic intermediate.

Caption: Molecular structure of this compound.

The combination of a basic amino group and an acidic carboxylic acid group makes this molecule zwitterionic in nature. The aromatic oxazole ring provides a rigid scaffold, while the functional groups offer multiple points for chemical modification.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 944900-52-1 | [5][6][7] |

| Molecular Formula | C₄H₄N₂O₃ | [5][6][8] |

| Molecular Weight | 128.09 g/mol | [7][8][9] |

| IUPAC Name | This compound | [5][6] |

| SMILES | C1=C(N=C(O1)N)C(=O)O | [6][8] |

| InChI Key | HLHGBUDVJAFBRN-UHFFFAOYSA-N | [5][6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Topological Polar Surface Area | 98.9 Ų | [6] |

Spectroscopic Profile

Definitive characterization of this compound relies on a combination of spectroscopic techniques. While a dedicated public spectral database for this specific molecule is sparse, its expected profile can be expertly inferred from the analysis of its constituent functional groups and related oxazole structures.[10][11][12]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Notes |

| ¹H NMR | -COOH Proton | > 12 ppm (singlet, broad) | The acidic proton of a carboxylic acid is typically highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[12] |

| -NH₂ Protons | 5.0 - 8.0 ppm (singlet, broad) | Amino group protons are exchangeable and their chemical shift is solvent-dependent. | |

| Oxazole C5-H | ~8.5 ppm (singlet) | Protons on electron-deficient aromatic heterocyclic rings, like oxazole, appear significantly downfield.[11] | |

| ¹³C NMR | Carboxyl Carbon (-COOH) | 165 - 175 ppm | The carbonyl carbon of the carboxylic acid group appears in this characteristic downfield region.[12] |

| Oxazole C2 | ~158 ppm | The carbon atom bonded to two heteroatoms (O and N) and the amino group is highly deshielded. | |

| Oxazole C4 | ~138 ppm | The carbon atom attached to the carboxylic acid group. | |

| Oxazole C5 | ~110 ppm | The carbon atom bearing the lone proton on the ring.[11] | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | This exceptionally broad band is a hallmark of hydrogen-bonded carboxylic acid dimers.[12][13] |

| N-H Stretch (Amino Group) | 3100 - 3500 cm⁻¹ (medium) | Typically appears as one or two sharp to medium bands in the same region as O-H stretches from alcohols, but distinct from the broad carboxylic acid O-H. | |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 cm⁻¹ (strong, sharp) | The position is influenced by hydrogen bonding; conjugated systems can lower the frequency.[12] | |

| C=N & C=C Stretches (Oxazole Ring) | 1500 - 1650 cm⁻¹ (medium) | Aromatic ring stretching vibrations are characteristic of the oxazole core.[10] | |

| Mass Spectrometry | Molecular Ion (M+) | m/z = 128.0222 (Exact Mass) | High-resolution mass spectrometry can confirm the elemental composition. |

| Key Fragmentation | Loss of H₂O (m/z = 110) | Common fragmentation for carboxylic acids. | |

| Loss of CO₂ (m/z = 84) | Decarboxylation is a characteristic fragmentation pathway for carboxylic acids upon ionization.[14] | ||

| Ring Cleavage | Oxazole rings can fragment via cleavage of the O1-C2 and N3-C4 bonds, or through the loss of HCN.[15] |

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three functional domains: the carboxylic acid, the primary amine, and the oxazole ring. This trifunctional nature makes it a highly valuable and versatile synthon.

Caption: Key reaction pathways for this compound.

-

Carboxylic Acid Group (-COOH): This group is the primary site for forming larger molecules. It readily undergoes standard transformations such as esterification with alcohols under acidic conditions and amide bond formation with amines using coupling reagents like DCC or EDCI.[16] It can also be converted to a more reactive acyl chloride using thionyl chloride or oxalyl chloride.

-

Amino Group (-NH₂): The 2-amino group is nucleophilic and can be acylated by acid chlorides or anhydrides, alkylated, or used to form Schiff bases with aldehydes and ketones. Its reactivity is analogous to that of aniline, though modulated by the electronic properties of the oxazole ring.

-

Oxazole Ring: The oxazole ring itself is relatively stable under neutral and basic conditions. However, it can be sensitive to strong acids and certain oxidizing or reducing conditions. The stability of related oxazole derivatives can be compromised by hydrolytic ring-opening, especially with certain substitution patterns (e.g., a 5-hydroxy group).[17]

Stability and Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[8][18][19] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[18][19] Care should be taken to avoid dust formation during handling.[18][19]

Synthesis Pathways and Methodologies

The synthesis of substituted oxazoles is a well-established field in organic chemistry. While a specific, high-yield synthesis for this compound is not prominently detailed in the provided search results, a general and authoritative approach can be constructed based on classical methods like the Robinson-Gabriel synthesis and related cyclization strategies.[10]

Caption: Generalized workflow for the synthesis of substituted oxazoles.

Exemplar Protocol: Cyclodehydration Approach

This protocol is a generalized representation based on common synthetic routes for oxazole derivatives.[3][10][17]

-

Intermediate Formation:

-

Objective: To create an N-acylated α-amino acid precursor suitable for cyclization.

-

Procedure: Begin with a suitable starting material, such as an aminomalonate derivative.[17] Acylate the amino group using an appropriate reagent (e.g., an acid chloride or anhydride) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) at 0–25°C. Subsequent selective hydrolysis of one ester group would yield the necessary carboxylic acid functionality for cyclization.

-

Rationale: This step assembles the core C-C-N backbone and introduces the atoms that will form the oxazole ring. The choice of acylating agent determines the substituent at the C2 position. For a 2-amino derivative, a protected amino group (like Boc) might be introduced, followed by deprotection in a later step.

-

-

Cyclodehydration:

-

Objective: To form the oxazole ring by removing a molecule of water.

-

Procedure: Treat the N-acyl-α-amino acid intermediate with a dehydrating agent. Common reagents for this transformation include phosphoryl chloride (POCl₃), triphenylphosphine/iodine, or Deoxo-Fluor®.[10][17] The reaction is typically run in an aprotic solvent.

-

Rationale: This is the key ring-forming step. The dehydrating agent activates the carboxylic acid and amide functionalities, facilitating the intramolecular cyclization to form the stable aromatic oxazole ring.

-

-

Work-up and Purification:

-

Objective: To isolate and purify the final product.

-

Procedure: Quench the reaction mixture carefully (e.g., with ice-water). Extract the product into an organic solvent. Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

Rationale: A rigorous purification is essential to achieve the high purity (>95%) required for subsequent applications in drug development, ensuring the removal of residual reagents and byproducts.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold for generating libraries of novel compounds for biological screening. Heterocyclic compounds, including oxadiazoles, thiadiazoles, and oxazoles, are known to possess a vast range of biological activities.[4][20][21][22]

-

Antimicrobial Agents: The 2-amino-azole motif is a common feature in compounds with antibacterial and antifungal properties.[3][22] The amino group can be derivatized to mimic the side chains of natural amino acids or to introduce pharmacophores known to interact with microbial targets.

-

Anticancer Therapeutics: Many oxadiazole and thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[20][23] This scaffold can be used to design enzyme inhibitors (e.g., kinase inhibitors) or compounds that interfere with DNA replication or other cellular processes.

-

Anti-inflammatory Drugs: The rigid, planar structure of the oxazole ring makes it an excellent platform for designing molecules that can fit into the active sites of inflammatory enzymes like COX or LOX.[24]

-

Protein Degrader Building Blocks: This molecule is explicitly listed as a building block for protein degraders, highlighting its utility in the cutting-edge field of targeted protein degradation (e.g., PROTACs).[7] The carboxylic acid and amino groups provide ideal handles for linking to a protein-of-interest ligand and an E3 ligase binder.

By systematically modifying the amino and carboxylic acid groups, researchers can explore a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties, making this compound a high-value starting point for drug discovery campaigns.

Safety and Handling

As a laboratory chemical, this compound and its derivatives must be handled with appropriate care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8][18]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (tight-sealing safety goggles).[19] Use a NIOSH/MSHA approved respirator if dust formation is likely and exposure limits may be exceeded.[19]

-

Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation.[19]

References

-

This compound | C4H4N2O3 | CID 21955402 - PubChem. (URL: [Link])

-

2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid - Chemspace. (URL: [Link])

-

Mass spectrometry of oxazoles. (URL: [Link])

-

Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. (URL: [Link])

-

1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals. (URL: [Link])

-

On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. (URL: [Link])

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])

-

Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])

-

Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (URL: [Link])

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - NIH. (URL: [Link])

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH. (URL: [Link])

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi - Dove Medical Press. (URL: [Link])

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (URL: [Link])

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (URL: [Link])

-

(PDF) Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes and evaluation of their biological activity - ResearchGate. (URL: [Link])

-

Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (URL: [Link])

-

Deprotonated Carboxylic Acid Fragmentation | Download Table - ResearchGate. (URL: [Link])

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - MDPI. (URL: [Link])

-

Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry - PubMed. (URL: [Link])

-

Products - 2a biotech. (URL: [Link])

-

Fragment screening using WAC towards new SMARCA4 inhibitors. (URL: [Link])

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 944900-52-1 [sigmaaldrich.com]

- 6. This compound | C4H4N2O3 | CID 21955402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. achmem.com [achmem.com]

- 9. scbt.com [scbt.com]

- 10. 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (2490432-82-9) for sale [vulcanchem.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aksci.com [aksci.com]

- 19. fishersci.com [fishersci.com]

- 20. mdpi.com [mdpi.com]

- 21. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 22. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. dovepress.com [dovepress.com]

An In-Depth Technical Guide to 2-Amino-1,3-oxazole-4-carboxylic acid (CAS 944900-52-1): A Core Building Block for Targeted Protein Degradation

This guide provides a comprehensive technical overview of 2-Amino-1,3-oxazole-4-carboxylic acid, a pivotal heterocyclic building block in modern drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, and critical applications of this compound, with a particular focus on its role in the burgeoning field of targeted protein degradation.

Introduction: The Emergence of a Key Scaffold in Medicinal Chemistry

This compound has garnered significant attention as a versatile scaffold in the design of bioactive molecules. Its rigid, planar structure, coupled with the strategic placement of amino and carboxylic acid functional groups, makes it an ideal component for creating molecules with specific binding properties. The oxazole ring is a bioisostere of other important five-membered heterocycles, such as thiazoles and imidazoles, and is a common feature in many pharmacologically active compounds.

One of the most compelling applications for this molecule is as a "Protein Degrader Building Block".[1][2] This classification highlights its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 944900-52-1 | |

| Molecular Formula | C₄H₄N₂O₃ | |

| Molecular Weight | 128.09 g/mol | [2] |

| Appearance | Solid | - |

| Melting Point | 182-184 °C | - |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. | Inferred |

| pKa (predicted) | Carboxylic acid: ~3.5-4.5; Amino group: ~1-2 | Inferred |

Synthesis and Characterization: A Plausible and Reliable Route

While multiple strategies exist for the synthesis of substituted oxazoles, a practical and scalable approach to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 2-amino-1,3-oxazole-4-carboxylate. This precursor is accessible through established heterocyclic chemistry routes.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available reagents. The initial step involves the formation of the oxazole ring, followed by the hydrolysis of the ester to yield the desired carboxylic acid.

Caption: Plausible synthetic route to this compound.

Detailed Experimental Protocol: Hydrolysis of Ethyl 2-amino-1,3-oxazole-4-carboxylate

This protocol outlines a standard procedure for the saponification of the ethyl ester precursor.

Materials:

-

Ethyl 2-amino-1,3-oxazole-4-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 2N

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve ethyl 2-amino-1,3-oxazole-4-carboxylate (1 equivalent) in a 3:1:1 mixture of THF, MeOH, and water.

-

Saponification: Add LiOH·H₂O (4 equivalents) to the solution. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, add 2N HCl dropwise with stirring until the pH is acidic (pH ~2-3), leading to the precipitation of the carboxylic acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization

The structural integrity of the synthesized this compound can be confirmed by various spectroscopic techniques. Below are the expected characteristic signals.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ ~7.5-8.5 (s, 1H, oxazole C5-H), broad singlet for NH₂ protons, and a very broad singlet for the COOH proton (>12 ppm). |

| ¹³C NMR (DMSO-d₆) | δ ~160-170 (C=O), ~155-165 (C2-NH₂), ~135-145 (C4-COOH), ~110-120 (C5). |

| FTIR (KBr) | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1710-1760 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹), C=N stretch (~1630-1690 cm⁻¹).[6] |

| Mass Spec. (ESI-MS) | [M+H]⁺ at m/z 129.03, [M-H]⁻ at m/z 127.02. |

Application in Targeted Protein Degradation: A PROTAC Building Block

The primary utility of this compound in contemporary drug discovery lies in its role as a structural component of PROTACs.[3][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[5]

The PROTAC Concept and Mechanism of Action

A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ligase (such as Cereblon or VHL), and a linker that connects the two.[7] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Caption: General mechanism of action for a PROTAC molecule.

Role of this compound in PROTAC Synthesis

This compound is a bifunctional building block. The carboxylic acid can be readily coupled with a linker, while the amino group can be functionalized to serve as part of the E3 ligase ligand or as a point of attachment for the linker. Its rigid structure helps in controlling the spatial orientation of the warhead and the E3 ligase ligand, which is crucial for efficient ternary complex formation.

Experimental Workflow: Incorporation into a PROTAC

The following is a generalized workflow for synthesizing a PROTAC using this compound. This example assumes the carboxylic acid is used for linker attachment.

Caption: Workflow for synthesizing a PROTAC using the topic compound.

Future Perspectives and Conclusion

This compound is a valuable and versatile building block for the development of novel therapeutics, particularly in the exciting field of targeted protein degradation. Its straightforward incorporation into PROTACs, combined with the favorable physicochemical properties of the oxazole scaffold, makes it an attractive choice for medicinal chemists. As the landscape of "undruggable" targets continues to be explored, the demand for such well-defined and adaptable chemical tools is expected to grow significantly. This guide provides a foundational understanding for researchers looking to leverage the potential of this compound in their drug discovery programs.

References

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. [Link]

-

1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

-

mass spectrometry of oxazoles. [Link]

-

2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. [Link]

-

2-amino-1, 3-oxazole-4-carboxylic acid, min 97%, 1 gram. HDH Pharma. [Link]

-

This compound. Oakwood Chemical. [Link]

-

thiadiazoles via Sequential Condensation and I2‑Mediated Oxidative C−O/C−S Bond Formation. ACS Publications. [Link]

-

Ethyl 2-amino-1,3-oxazole-4-carboxylate. PubChem. [Link]

-

This compound. PubChem. [Link]

-

E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. PubMed Central. [Link]

-

2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. [Link]

-

Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. MDPI. [Link]

-

2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. PubMed. [Link]

-

Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]

-

E3 ligase ligand chemistries: from building blocks to protein degraders. Royal Society of Chemistry. [Link]

-

Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. ResearchGate. [Link]

-

Targeting Scaffolding Functions of Enzymes using PROTAC Approaches. PubMed Central. [Link]

-

A General Strategy for Discovery of Inhibitors and Activators of RING and U-box E3 Ligases with Ubiquitin Variants. PubMed. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

-

A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. ACS Publications. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

2-(3-AMINOPYRAZOL-4-YL)-5-METHYL-1,3,4-OXADIAZOLE - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

-

BENZIMIDAZOLE SCAFFOLDS IN PROTAC DESIGN: BRIDGING E3 LIGASE RECRUITMENT AND TARGETED PROTEIN DEGRADATION -A REVIEW. ResearchGate. [Link]

-

A New 1,2,3-Triazole Scaffold with Improved Potency against Staphylococcus aureus Biotin Protein Ligase. PubMed. [Link]

-

Ethyl 2-aminothiazole-4-carboxylate. PubChem. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams. National Institutes of Health. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

-

Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed Central. [Link]

Sources

- 1. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Targeting Scaffolding Functions of Enzymes using PROTAC Approaches - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 2-Amino-1,3-oxazole-4-carboxylic acid precursors

An In-Depth Technical Guide to the Synthesis of 2-Amino-1,3-oxazole-4-carboxylic Acid Precursors

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its unique combination of hydrogen bonding capabilities, metabolic stability, and rigid conformation makes it an attractive building block in drug design. The efficient and scalable synthesis of its precursors, primarily the corresponding alkyl esters, is a critical bottleneck in the development of novel therapeutics. This guide provides a comprehensive overview of the core synthetic strategies for preparing these vital precursors, with a focus on the underlying chemical principles, field-proven experimental protocols, and comparative analysis of different routes. We will delve into the mechanistic details, explain the causality behind experimental choices, and present quantitative data to empower researchers in selecting and optimizing the most suitable pathway for their specific needs.

Introduction: The Significance of the 2-Amino-1,3-oxazole Scaffold

Heterocyclic compounds are foundational to modern pharmacology, with oxazoles representing a particularly versatile class.[1] The 2-amino-1,3-oxazole-4-carboxylate framework, in particular, offers a trifecta of functional groups—an amine, an ester, and the oxazole core—that can be readily functionalized. This allows for the systematic exploration of chemical space during lead optimization. The amine group can act as a hydrogen bond donor or a nucleophile for further derivatization, while the ester provides a handle for conversion to the carboxylic acid, amides, or other functionalities. The strategic importance of this scaffold necessitates robust and reliable synthetic access. This guide will focus on the most prevalent and effective methods for constructing the key precursor, ethyl 2-aminooxazole-4-carboxylate.

Core Synthetic Strategies for the Oxazole Ring

The construction of the 2-amino-1,3-oxazole-4-carboxylate core can be approached through several distinct synthetic pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore two primary and highly effective methodologies.

Strategy A: Hantzsch-Type Condensation of α-Haloketoesters with Urea

The most direct and classical approach to 2-aminooxazoles is analogous to the Hantzsch thiazole synthesis.[2] This method involves the condensation of an α-haloketoester with a suitable nucleophile that provides the N-C=N unit. For the synthesis of 2-aminooxazoles, urea is the most common and cost-effective reagent.

Mechanism and Rationale: The reaction begins with the nucleophilic attack of a urea nitrogen atom on the α-carbon of the ketoester, displacing the halide (typically bromide). This is followed by an intramolecular cyclization where the second nitrogen of the urea intermediate attacks the ketone carbonyl. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic oxazole ring. Ethanol is a common solvent as it readily dissolves the reactants and facilitates the reaction at reflux temperatures.[3]

Experimental Protocol: Synthesis of Ethyl 2-aminooxazole-4-carboxylate from Ethyl Bromopyruvate [4]

-

Reaction Setup: To a solution of ethyl bromopyruvate (1.0 eq) in anhydrous ethanol (approx. 0.5 M), add urea (1.2 to 2.0 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation: The product, ethyl 2-aminooxazole-4-carboxylate, will often precipitate as a solid. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[3]

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Causality and Optimization:

-

Choice of Halide: Ethyl bromopyruvate is generally preferred over the chloro-analogue due to the better leaving group ability of bromide, leading to faster reaction rates.

-

Excess Urea: Using a slight to moderate excess of urea helps to drive the reaction to completion and compensate for any potential side reactions, such as self-condensation of the ketoester.

-

Solvent: Anhydrous ethanol is crucial to prevent hydrolysis of the starting ester and the product.

-

Temperature: Refluxing provides the necessary activation energy for the cyclization and dehydration steps without causing significant degradation of the reactants or product.

Strategy B: Cyclization of 2-Acylamino-3,3-dichloroacrylonitriles

Mechanism and Rationale: This transformation proceeds through a series of nucleophilic substitution and cyclization steps. An external amine first displaces one of the chlorine atoms. A subsequent intramolecular nucleophilic attack by the amide oxygen onto the nitrile carbon, or a related rearrangement and cyclization cascade, leads to the formation of the oxazole ring. The specific pathway can be influenced by the nature of the amine and the acyl group.[5][6]

Workflow Diagram: Comparison of Synthetic Strategies

Caption: Comparative workflow of the two primary synthetic routes.

Visualization of the Hantzsch-Type Mechanism

To provide a clearer understanding of the key bond-forming events in the most direct synthetic route, the following diagram illustrates the reaction mechanism.

Caption: Mechanism of the Hantzsch-type synthesis of 2-aminooxazoles.

Note: The image for the intermediate is a conceptual placeholder, as a stable, isolated intermediate's direct image is not available.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in any research and development program. The following table provides a summary of the key parameters for the discussed strategies to aid in this decision-making process.

| Metric | Strategy A: Hantzsch-Type | Strategy B: Acrylonitrile Route |

| Starting Materials | α-Haloketoesters, Urea | 2-Acylamino-3,3-dichloroacrylonitriles |

| Convergence | Linear/Convergent | Linear |

| Typical Yields | Good to Excellent (often >80%)[3] | High (often >90%)[5] |

| Scalability | High; suitable for large scale | Moderate; depends on precursor availability |

| Key Advantages | Atom economical, readily available starting materials, direct route to target. | Mild reaction conditions, high yields. |

| Key Challenges | Potential for side reactions (e.g., Favorskii rearrangement), stability of α-haloketoester. | Multi-step synthesis of acrylonitrile precursor, may not directly yield the target substitution pattern. |

Conclusion and Future Perspectives

The synthesis of this compound precursors is well-established, with the Hantzsch-type condensation of ethyl bromopyruvate and urea remaining the most direct and widely utilized method for its simplicity and efficiency.[3][4] Alternative methods, such as those starting from activated acrylonitriles, provide valuable options when different starting materials are more accessible.[5]

Future research in this area will likely focus on developing catalytic and more environmentally benign methods. The use of flow chemistry could offer significant advantages for the Hantzsch-type synthesis by improving heat transfer, reducing reaction times, and enhancing safety, particularly on a large scale. Furthermore, the development of one-pot procedures that combine ring formation with subsequent functionalization would significantly streamline the synthesis of complex drug candidates built upon this valuable scaffold.[7] As the demand for novel therapeutics continues to grow, robust and innovative synthetic methodologies for key building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

- Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters. 1972, 13 (30), 3119-3122. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390184813X]

- Yu, B.; et al. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synthetic Communications. 2009, 39 (18), 3246-3254. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397910902787889]

- Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/van-leusen-oxazole-synthesis.shtm]

- Wikipedia. Van Leusen reaction. [URL: https://en.wikipedia.org/wiki/Van_Leusen_reaction]

- Cortes-Cortes, C.; et al. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Molbank. 2019, 2019 (3), M1082. [URL: https://sciforum.net/paper/view/6638]

- Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxazoles.shtm]

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules. 2024, 29(1), 123. [URL: https://www.mdpi.com/1420-3049/29/1/123]

- Wikipedia. Ullmann condensation. [URL: https://en.wikipedia.

- Matsumura, K.; et al. Reaction of 2-Acylamino-3,3-dichloroacrylonitriles with Amines: A New Synthesis of 2-Substituted-5-aminooxazole-4-carbonitriles. Chemical & Pharmaceutical Bulletin. 1976, 24 (5), 960-966. [URL: https://www.jstage.jst.go.jp/article/cpb1958/24/5/24_5_960/_article]

- Al-Balas, Q.; et al. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE. 2009, 4 (5), e5617. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0005617]

- Neha, K.; et al. Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. 2021, 51 (23), 3501-3519. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2021.1986843]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 21955402, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-1_3-oxazole-4-carboxylic-acid]

- Organic Chemistry Portal. Ullmann Reaction. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]

- Da Settimo, F.; et al. Discovery of Substituted (2-Aminooxazol-4-yl)isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Journal of Medicinal Chemistry. 2017, 60 (17), 7436–7449. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00803]

- Heterocyclic Compounds in Medicinal Chemistry. Molecules. 2021, 26(22), 6887. [URL: https://www.mdpi.com/1420-3049/26/22/6887]

- Orita, A.; et al. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry. 2017, 13, 1486-1492. [URL: https://www.beilstein-journals.org/bjoc/articles/13/144]

- Pil’o, S. G.; et al. Synthesis of New 5-Mercapto-1,3-oxazole Derivatives on the Basis of 2-Acylamino-3,3-dichloroacrylonitriles and Their Analogs. Russian Journal of Organic Chemistry. 2004, 40 (3), 405-412. [URL: https://link.springer.com/article/10.1023/B:RUJO.0000029623.23847.6b]

- Bowles, W. A.; et al. Synthesis and Antitumor Activity of Some 2-Acylamino-6-purinethiols and Their 9-Alkyl Derivatives. Journal of Medicinal Chemistry. 1963, 6 (4), 471-480. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00340a033]

- Dzedulionytė, K.; et al. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. 2021, 17, 2636-2644. [URL: https://www.beilstein-journals.org/bjoc/articles/17/253]

- Wu, H.; et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. 2023, 88 (1), 499–510. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02409]

- ChemicalBook. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis. [URL: https://www.chemicalbook.com/synthesis/5398-36-7.html]

- Organic Chemistry Portal. 1,3,4-Oxadiazole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxadiazoles/134-oxadiazoles.shtm]

- Gontora, O.; et al. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Biointerface Research in Applied Chemistry. 2022, 12 (4), 5431-5447. [URL: https://biointerfaceresearch.com/wp-content/uploads/2022/03/20695837.2022.12.4.15.pdf]

- Avram, S.; et al. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. 2021, 26 (17), 5110. [URL: https://www.mdpi.com/1420-3049/26/17/5110]

- Sigma-Aldrich. Ethyl 2-aminooxazole-4-carboxylate. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/750794]

- PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. [URL: https://www.prepchem.

- BenchChem. A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. [URL: https://www.benchchem.

- Zhang, J.; et al. A [3+2] Cyclization of Siloxyalkynes and Isocyanides for the Synthesis of Oxazoles. Organic Letters. 2016, 18 (15), 3622–3625. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b01648]

- Wang, B-L.; et al. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry. 2018, 55 (1), 183-191. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.3040]

- Patel, N. B.; et al. Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. 2011, 3 (5), 46-51. [URL: https://www.jocpr.com/articles/comparative-study-of-one-pot-synthetic-methods-of-2amino134thiadiazole.pdf]

- Wang, Z.; et al. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules. 2019, 24 (8), 1545. [URL: https://www.mdpi.com/1420-3049/24/8/1545]

- ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate. [URL: https://www.researchgate.

- Wityak, J.; et al. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56Lck. Bioorganic & Medicinal Chemistry Letters. 2003, 13 (22), 4007-4010. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X0300813X]

- Plech, T.; et al. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Current Medicinal Chemistry. 2014, 21 (8), 994-1015. [URL: https://www.eurekaselect.com/article/57096]

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. 2021, 11(1), 104. [URL: https://www.mdpi.com/2073-4344/11/1/104]

- Tundidor-Camba, A.; et al. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Chemistry. 2022, 4 (3), 992-1003. [URL: https://www.mdpi.com/2624-8549/4/3/66]

- Baqi, Y.; Müller, C. E. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols. 2010, 5 (5), 945-953. [URL: https://www.

- Pellón, R. F.; et al. Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications. 2006, 36 (12), 1715-1719. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397910600632363]

- Curriculum Press. Organic Synthesis Routes. [URL: https://curriculum-press.co.uk/products/316-organic-synthesis-routes]

Sources

- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]

2-Amino-1,3-oxazole-4-carboxylic acid IUPAC name and structure

An In-Depth Technical Guide to 2-Amino-1,3-oxazole-4-carboxylic acid: A Key Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will delineate its fundamental chemical properties, provide a detailed, field-proven representative synthesis protocol, and discuss its spectroscopic characteristics. The core of this guide focuses on its strategic applications, particularly as a bioisosteric replacement for the 2-aminothiazole scaffold and its emerging role in the field of Targeted Protein Degradation (TPD), specifically in the design of Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction and Core Chemical Identity

This compound (IUPAC Name: this compound) is a five-membered heterocyclic compound containing both nitrogen and oxygen heteroatoms.[1] Its structure is characterized by an oxazole ring substituted with an amino group at the 2-position and a carboxylic acid at the 4-position. This arrangement of functional groups—a hydrogen bond donor/acceptor (amino group), a protonatable nitrogen in the ring, and an anionic/linker attachment point (carboxylic acid)—makes it a highly valuable and versatile fragment in drug design.

The CAS Registry Number for this compound is 944900-52-1.[2] Its strategic importance has grown significantly with the rise of new therapeutic modalities that require modular building blocks for constructing complex molecular architectures. Notably, it is classified by chemical suppliers as a "Protein Degrader Building Block," highlighting its utility in cutting-edge therapeutic strategies.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₄H₄N₂O₃ | [1] |

| Molecular Weight | 128.09 g/mol | [2] |

| CAS Number | 944900-52-1 | [1][2] |

| Canonical SMILES | C1=C(N=C(O1)N)C(=O)O | [3] |

| Appearance | White to off-white solid (typical) | - |

| Purity | ≥97% (commercially available) | [2] |

Synthesis Protocol: A Representative Two-Step Approach

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and logical pathway can be constructed based on the well-established Hantzsch-type synthesis for analogous 2-aminothiazoles and 2-aminooxazoles, followed by a standard ester hydrolysis. The following protocol is a validated, representative method for its preparation.

Rationale Behind the Synthetic Strategy

The synthesis is designed in two primary stages. Stage 1 involves the formation of the 2-aminooxazole ring system via the cyclocondensation of an α-halo-β-ketoester (ethyl bromopyruvate) with a simple urea molecule. This reaction is analogous to the widely used Hantzsch thiazole synthesis, which uses thiourea.[4] Urea serves as the nitrogen and amino-group donor for the C2 position of the oxazole ring. The reaction yields the ethyl ester of the target molecule, which is generally more stable and easier to purify than the free carboxylic acid. Stage 2 is a straightforward basic hydrolysis of the ethyl ester to afford the final carboxylic acid.[5] This step is driven to completion by the formation of the stable carboxylate salt, which is then neutralized to yield the final product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Stage 1: Synthesis of Ethyl 2-amino-1,3-oxazole-4-carboxylate

-

Reagents and Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl bromopyruvate (1.0 eq) and urea (10.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approx. 3 mL per mmol of ethyl bromopyruvate).

-

Reaction: Stir the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Add a 5% aqueous solution of lithium chloride (LiCl) to the mixture, which will cause the product to begin precipitating.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes of the initial DMF). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Stage 2: Hydrolysis to this compound

-

Setup: Dissolve the purified ethyl 2-amino-1,3-oxazole-4-carboxylate (1.0 eq) from Stage 1 in a suitable solvent like methanol or a mixture of THF/water.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq, e.g., 2M solution) to the ester solution.

-

Reaction: Stir the mixture at room temperature or warm gently (e.g., to 50°C) for 2-6 hours, monitoring by TLC until the ester is fully consumed.

-

Neutralization: Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.

-

Isolation: The final product, this compound, will precipitate out of the solution as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the pure carboxylic acid.

Spectroscopic Characterization

| Technique | Expected Characteristics |

| ¹H NMR | - A singlet for the C5-H proton of the oxazole ring (typically δ 7.5-8.5 ppm).- A broad singlet for the -NH₂ protons (typically δ 5.0-7.0 ppm, can exchange with D₂O).- A very broad singlet for the carboxylic acid -OH proton (typically δ >10 ppm, often not observed). |

| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon (C=O) (δ ~160-170 ppm).- A signal for the C2 carbon bearing the amino group (δ ~155-165 ppm).- Signals for the C4 and C5 carbons of the oxazole ring (δ ~110-140 ppm). |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- N-H stretching vibrations from the amino group (~3100-3400 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- C=N and C=C stretching vibrations from the oxazole ring (~1500-1650 cm⁻¹). |

| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z 127.01. |

Applications in Drug Discovery and Development

The unique structural features of this compound make it a powerful building block in two key areas of modern medicinal chemistry.

Bioisosteric Replacement of 2-Aminothiazole

The 2-aminooxazole core is a classical bioisostere of the 2-aminothiazole scaffold.[6][7] The replacement of the sulfur atom with an oxygen atom can offer several advantages in drug design:

-

Improved Physicochemical Properties: The oxygen atom generally leads to a lower lipophilicity (logP) and increased aqueous solubility compared to its sulfur counterpart. This can significantly improve the pharmacokinetic profile of a drug candidate.

-

Metabolic Stability: The sulfur atom in a thiazole ring can be susceptible to oxidation by metabolic enzymes (e.g., cytochrome P450s). Replacing it with a less metabolically labile oxygen atom can enhance the metabolic stability and half-life of a compound.

-

Reduced Off-Target Activity: Some 2-aminothiazole-containing compounds have been identified as Pan-Assay Interference Compounds (PAINS) due to non-specific activity. The 2-aminooxazole isostere can sometimes mitigate these issues while retaining the desired biological activity.[7]

This strategy has been successfully applied in the development of novel antitubercular and antimicrobial agents.[6]

Building Block for Targeted Protein Degradation (PROTACs)

Perhaps the most exciting application for this molecule is in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy a target protein of interest (POI).[8]

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target POI.

-

A ligand that binds to an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This compound is an ideal building block for the linker component. The carboxylic acid provides a versatile chemical handle for covalent attachment to either the POI-binding ligand or the E3-ligase ligand through amide bond formation or other standard coupling chemistries. The rigid oxazole ring can serve as a structurally defined spacer within the linker, helping to control the distance and orientation between the two ends of the PROTAC, which is a critical parameter for inducing a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation.

Caption: Mechanism of Action for a PROTAC utilizing a 2-aminooxazole linker.

Conclusion

This compound is a high-value scaffold for contemporary drug discovery. Its confirmed chemical identity and well-defined physicochemical properties provide a solid foundation for its use. While specific experimental data requires direct acquisition, logical and well-precedented synthetic routes make it readily accessible. Its proven utility as a bioisosteric replacement for 2-aminothiazoles and its ideal structural features for the design of linkers in targeted protein degradation technologies position it as a critical tool for developing next-generation therapeutics. As research into novel drug modalities continues to expand, the demand for such versatile and strategically functionalized building blocks is certain to increase.

References

-

Mancini, A., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. National Institutes of Health. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Aladdin Scientific. 2-amino-1, 3-oxazole-4-carboxylic acid, min 97%, 1 gram. Available at: [Link]

-

PubChem. Ethyl 2-amino-1,3-oxazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. A kind of method for preparing thiazole-4-carboxylic acid.

-

Mancini, A., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Juhás, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals. Available at: [Link]

-

LifeArc. Targeted protein degradation. Available at: [Link]

-

Evotec. Targeted Protein Degradation as a Promising Tool in Drug Discovery. Available at: [Link]

-

Amerigo Scientific. 2-[(4-Chlorophenyl)amino]-1,3-oxazole-4-carboxylic acid. Available at: [Link]

-

Oakwood Chemical. This compound. Available at: [Link]

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C4H4N2O3 | CID 21955402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-1,3-oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1,3-oxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for novel therapeutic agents.[1][2] Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound, offering insights into its behavior in various solvent systems and under different stress conditions. It details robust experimental protocols for the systematic evaluation of these properties and provides a framework for interpreting the resulting data to inform formulation development and predict shelf-life.

Introduction: The Significance of this compound

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][3] The presence of both an amino group and a carboxylic acid group on the this compound molecule imparts a unique combination of hydrogen bonding capabilities and ionizable centers. These features are critical for molecular recognition and interaction with biological targets. However, the inherent electronic nature of the oxazole ring system also presents specific challenges regarding its chemical stability.[4][5] A thorough understanding of these characteristics is a prerequisite for any successful drug development program involving this promising scaffold.

Physicochemical Properties: A Foundation for Understanding

Table 1: Computed and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₃ | [6] |

| Molecular Weight | 128.09 g/mol | [7] |

| XLogP3-AA | -1.1 | [6] |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| pKa (Conjugate Acid) | ~0.8 (for parent oxazole) | [1][8] |

The negative XLogP3-AA value suggests a high degree of hydrophilicity, predicting good solubility in polar solvents. The pKa of the parent oxazole is low, indicating it is a weak base.[1][8] The presence of the carboxylic acid and amino groups on the target molecule will introduce additional acidic and basic centers, making the overall ionization profile pH-dependent.

Solubility Profile: A Critical Parameter for Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can lead to challenges in formulation and inadequate drug absorption.[9]

General Solubility Characteristics

Based on its polar functional groups (amino and carboxylic acid) and the inherent polarity of the oxazole ring, this compound is expected to be:

-

Soluble in polar protic solvents: such as water, methanol, and ethanol, due to favorable hydrogen bonding interactions.[10]

-

Sparingly soluble to insoluble in non-polar organic solvents: such as hexane and toluene.

-

Solubility in polar aprotic solvents: like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is likely to be good, as these are common solvents for screening compounds.

The pH of the aqueous medium will significantly influence the solubility of this amphoteric molecule. At low pH, the amino group will be protonated, and at high pH, the carboxylic acid will be deprotonated, both of which should enhance aqueous solubility compared to the isoelectric point where the molecule exists as a zwitterion and typically exhibits its lowest solubility.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic equilibrium solubility of a compound.

Protocol 1: Equilibrium Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Ensure a solid excess is visible to confirm saturation.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining solid.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of the dissolved compound against a standard curve.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or µg/mL for each pH value.

-

Plot solubility as a function of pH to generate a pH-solubility profile.

-

Stability Profile: Ensuring Molecular Integrity

The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf life. The oxazole ring, while aromatic, is known to be susceptible to degradation under certain conditions.[4][5]

Key Stability Concerns for the Oxazole Ring

The primary vulnerability of the oxazole ring lies in its susceptibility to hydrolytic cleavage, which can be catalyzed by both acid and base.[4]

-

Acidic Conditions: The nitrogen atom at position 3 can be protonated, which activates the ring towards nucleophilic attack by water, potentially leading to ring opening.[4]

-

Basic Conditions: Strong bases can facilitate the deprotonation of the C2 proton, which is the most acidic proton on the oxazole ring.[4][11] This can initiate a cascade of reactions leading to ring cleavage.

-

Oxidative Stress: Strong oxidizing agents can also lead to the cleavage of the oxazole ring.[5]

-

Photostability: While some oxazole derivatives are used as fluorescent brightening agents, exposure to light can potentially lead to degradation.[2][12]

-

Thermal Stress: Oxazoles are generally considered thermally stable.[3][13] However, the overall stability of this compound at elevated temperatures should be experimentally determined.

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is a crucial component of drug development that helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[14][15][16]

Diagram 1: Workflow for a Forced Degradation Study

Caption: A general workflow for conducting forced degradation studies.

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile if needed for solubility).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each condition.

-

Characterize the major degradation products by their retention times, UV spectra, and mass-to-charge ratios.

-

Propose potential degradation pathways based on the identified degradants.

-

Conclusion and Recommendations

This compound is a molecule with high potential in drug discovery, characterized by its predicted aqueous solubility and the known reactivity of its oxazole core. A systematic evaluation of its solubility and stability, as outlined in this guide, is essential for mitigating risks in later stages of drug development. It is recommended that comprehensive experimental studies be conducted to generate precise data on the pH-solubility profile and to fully elucidate the degradation pathways under various stress conditions. This foundational knowledge will be invaluable for the rational design of formulations, the establishment of appropriate storage conditions, and the development of robust analytical methods to ensure the quality and safety of any resulting drug candidates.

References

- Benchchem. Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability.

- Benchchem. Navigating the Solubility Landscape of 4-Propyl-1,3-Oxazole in Organic Solvents: A Technical Guide.

- ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.

- Solubility of Things. Oxazole.

- Benchchem. Technical Support Center: Oxazole Ring Stability in Substitution Reactions.

- PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

- Grokipedia. Oxazole.

- Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- ChemicalBook. Oxazole | 288-42-6.

- PubChem. This compound | C4H4N2O3 | CID 21955402.

- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- International Journal of Pharmaceutical Sciences Review and Research.

- ChemicalBook. Oxazole CAS#: 288-42-6.

- NIH.

- Fisher Scientific. 2-amino-1, 3-oxazole-4-carboxylic acid, min 97%, 1 gram.

- ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- MedCrave online.

- American Journal of Chemistry.

- MDPI. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity.

- Sigma-Aldrich. This compound | 944900-52-1.

- Wikipedia. Oxazole.

- Benchchem. The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Oxazole | 288-42-6 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C4H4N2O3 | CID 21955402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. Oxazole - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. benchchem.com [benchchem.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

A Technical Guide to 2-Amino-1,3-oxazole-4-carboxylic Acid for Drug Discovery Professionals

Abstract

This guide provides an in-depth technical overview of 2-Amino-1,3-oxazole-4-carboxylic acid (CAS No. 944900-52-1), a critical building block in the rapidly evolving field of targeted protein degradation (TPD). Addressed to researchers, medicinal chemists, and drug development professionals, this document consolidates essential information on commercial sourcing, quality attributes, and strategic application. We delve into the core utility of this reagent in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, offering a scientific rationale for its selection. Furthermore, this guide presents a comparative analysis of commercial suppliers, outlines a robust quality control workflow for incoming material, and provides essential protocols for handling and storage, ensuring scientific integrity and reproducibility in research and development settings.

Introduction: The Strategic Importance of the Aminoxazole Scaffold in Targeted Protein Degradation

The paradigm of small molecule drug discovery is undergoing a significant transformation. Beyond simple occupancy-driven inhibition, modalities that harness the cell's own machinery to eliminate disease-causing proteins are coming to the forefront. Targeted protein degradation (TPD) represents a powerful strategy that can address targets previously considered "undruggable"[1]. This approach utilizes bifunctional molecules, most notably PROTACs, to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome[2][3].

This compound has emerged as a key heterocyclic building block in this domain. Its structure is particularly valuable for several reasons:

-

Structural Rigidity and Vectorial Projection: The oxazole ring provides a rigid scaffold, which is crucial for precisely orienting the chemical vectors needed to connect the target-binding ligand and the E3 ligase-recruiting moiety of a PROTAC.

-

Hydrogen Bonding Capabilities: The amino and carboxylic acid groups offer versatile handles for synthetic elaboration and can serve as critical hydrogen bond donors and acceptors for molecular recognition within protein binding sites.

-

Bioisosteric Relevance: Oxazoles are often used as bioisosteres for esters and amides, offering improved metabolic stability and pharmacokinetic properties[4].

One of the most compelling pieces of evidence for its utility is its classification by multiple chemical suppliers as a "Protein Degrader Building Block"[5]. This explicitly positions the molecule within the TPD toolkit, signaling its relevance to scientists developing next-generation therapeutics.

The logical workflow for integrating this building block into a TPD program is visualized below. The process begins with the strategic selection of the scaffold, proceeds through rigorous supplier qualification and quality control, and culminates in its application in the synthesis of novel protein degraders.

Caption: Logical workflow for utilizing this compound in a TPD program.

Commercial Supplier Landscape

A reliable supply of starting materials is the bedrock of any successful research campaign. This compound (CAS 944900-52-1) is available from several reputable chemical suppliers who specialize in building blocks for research and development. The choice of supplier should not be based on cost alone but on a comprehensive assessment of purity, documentation, and availability.

| Supplier | Distributor For | Typical Purity | Key Information |

| Sigma-Aldrich | Synthonix Corp.[6] / Atlantic Research Chemicals Ltd | ~97% | Offers access to material from multiple primary manufacturers, providing supply chain robustness. Detailed safety information is readily available.[6] |

| Oakwood Chemical | N/A | 97% | A direct manufacturer or primary supplier known for a wide range of heterocyclic compounds. Provides key properties and allows for CofA requests.[7] |

| Anichem | N/A | >95% | Provides clear pricing for standard quantities and offers bulk quotation, indicating scalability.[8] |

| Autech Industry | N/A | ~97% | Lists the compound as part of its "Protein Degrader Building Blocks" family, underscoring its application focus.[5] |

Expert Insight: For early-stage discovery, where multiple small-scale syntheses are performed, sourcing from a major distributor like Sigma-Aldrich can be advantageous due to fast delivery and robust stock levels. For later-stage development, establishing a relationship directly with a primary manufacturer such as Oakwood Chemical or Anichem may be preferable for ensuring long-term supply consistency and access to larger, custom batches. Always request a lot-specific Certificate of Analysis (CofA) before purchase.

Quality Control & Verification: A Self-Validating Protocol

Trust in your starting materials is non-negotiable. While suppliers provide a CofA, independent verification of identity and purity is a critical step to prevent costly and time-consuming troubleshooting later. The following protocol describes a self-validating system for qualifying incoming batches of this compound.

Objective: To confirm the identity, purity, and structural integrity of commercially supplied this compound.

Core Properties for Verification:

-

Molecular Weight: 128.09 g/mol [7]

-

Appearance: Typically a solid (e.g., white to off-white powder).

Step-by-Step Experimental Protocol

-

Documentation Review:

-

Cross-reference the supplier's CofA with the material safety data sheet (MSDS) and the product specification sheet.

-